2-chloro-N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide
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Overview
Description
2-chloro-N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes chloro and nitro functional groups attached to a phenyl ring, along with a dimethyl-oxopentanamide moiety.
Preparation Methods
The synthesis of 2-chloro-N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide typically involves multiple steps. One common synthetic route includes the following steps:
Nitration: The starting material, a chlorinated benzene derivative, undergoes nitration to introduce the nitro group.
Amidation: The nitrated compound is then reacted with a suitable amine to form the amide linkage.
Chlorination: The final step involves chlorination to introduce the chloro groups at the desired positions.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
2-chloro-N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-chloro-N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide involves its interaction with specific molecular targets. The nitro and chloro groups play a crucial role in its reactivity and interaction with biological molecules. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects.
Comparison with Similar Compounds
Similar compounds to 2-chloro-N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide include:
2-chloro-N-(2-chloro-5-nitrophenyl)acetamide: This compound has a similar structure but with an acetamide moiety instead of a dimethyl-oxopentanamide.
2-chloro-N-(4-chloro-2-nitrophenyl)-5-nitrobenzamide: This compound has additional nitro groups and a different substitution pattern on the benzene ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the dimethyl-oxopentanamide moiety, which may confer distinct chemical and biological properties.
Biological Activity
2-chloro-N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide, with the CAS number 72628-63-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H14Cl2N2O4
- Molecular Weight : 333.17 g/mol
- LogP : 4.582 (indicating lipophilicity) .
The compound features a chloro-nitrophenyl moiety, which is often associated with various biological activities, including antimicrobial and anticancer properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that derivatives of similar structures often inhibit enzymes or modulate receptor activity. For instance, compounds with nitrophenyl groups have been shown to interact with topoisomerases and other critical proteins involved in cell proliferation and apoptosis .
Biological Activity Overview
- Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound exhibit significant antimicrobial properties against various pathogens. The presence of chlorine and nitro groups enhances their reactivity and interaction with microbial cell membranes.
- Anticancer Potential : The compound's structural features may allow it to act as a topoisomerase inhibitor, which is crucial for cancer therapy. Topoisomerase inhibitors are known for their ability to prevent DNA replication in cancer cells, leading to cell death .
- Enzyme Inhibition : Similar compounds have been reported to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. This inhibition can lead to cell cycle arrest in cancer cells, making it a potential candidate for cancer treatment .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study conducted on various derivatives of the compound, it was found that those with enhanced lipophilicity (higher LogP values) demonstrated increased cytotoxicity against cancer cell lines. The mechanism was attributed to the compound's ability to intercalate into DNA strands, thereby disrupting replication processes .
Properties
CAS No. |
72628-63-8 |
---|---|
Molecular Formula |
C13H14Cl2N2O4 |
Molecular Weight |
333.16 g/mol |
IUPAC Name |
2-chloro-N-(2-chloro-5-nitrophenyl)-4,4-dimethyl-3-oxopentanamide |
InChI |
InChI=1S/C13H14Cl2N2O4/c1-13(2,3)11(18)10(15)12(19)16-9-6-7(17(20)21)4-5-8(9)14/h4-6,10H,1-3H3,(H,16,19) |
InChI Key |
FKMFWSKVTINOIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C(C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
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